4-Chloroisoxazolo[5,4-D]pyrimidine
Overview
Description
4-Chloroisoxazolo[5,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by a fused ring system consisting of an isoxazole ring and a pyrimidine ring, with a chlorine atom attached at the 4-position of the isoxazole ring. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
The synthesis of 4-Chloroisoxazolo[5,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates to form thioureas, which then undergo S-methylation followed by cyclization-aromatic substitution with ammonia in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloroisoxazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The isoxazole and pyrimidine rings can be further modified through cyclization reactions to form more complex structures.
Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloroisoxazolo[5,4-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry:
Biological Research: The compound is used to study the modulation of immune responses, particularly through the activation of Toll-like receptor 7.
Industrial Applications: Its derivatives are explored for their potential as anticancer agents, kinase inhibitors, and antiviral agents.
Mechanism of Action
The mechanism of action of 4-Chloroisoxazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as a Toll-like receptor 7 agonist, it binds to the receptor, leading to its dimerization and activation of the myeloid differentiation primary response protein 88 (MyD88) signaling cascade. This results in the release and translocation of activated NF-κB or AP-1 to the nucleus, inducing the expression of pro-inflammatory cytokines and type I interferons .
Comparison with Similar Compounds
4-Chloroisoxazolo[5,4-D]pyrimidine can be compared with other similar compounds such as oxazolo[5,4-D]pyrimidines and their derivatives. These compounds share a similar fused ring system but may differ in their substituents and biological activities. For example, oxazolo[5,4-D]pyrimidines have been studied for their potential as kinase inhibitors and anticancer agents . The unique chlorine substitution in this compound contributes to its distinct reactivity and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable scaffold for the development of new therapeutic agents and the study of biological processes.
Properties
IUPAC Name |
4-chloro-[1,2]oxazolo[5,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBNMHCRFQICPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC2=C1C(=NC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655788 | |
Record name | 4-Chloro[1,2]oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094507-12-6 | |
Record name | 4-Chloro[1,2]oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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